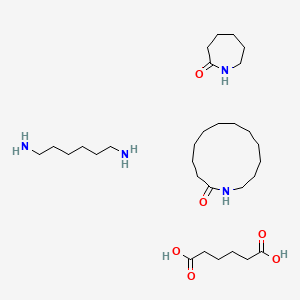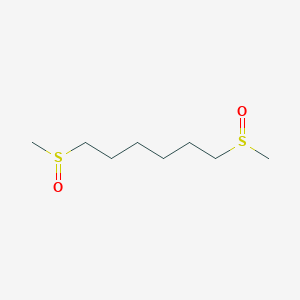
1,6-Di(methanesulfinyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Di(methanesulfinyl)hexane is an organic compound with the molecular formula C8H18O2S2 It is characterized by the presence of two methanesulfinyl groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Di(methanesulfinyl)hexane can be synthesized through the oxidation of 1,6-dimethylthiohexane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process would need to be optimized for yield and purity, considering factors such as reaction time, temperature, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Di(methanesulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide groups to sulfone groups.
Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfoxide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: 1,6-Di(methanesulfonyl)hexane.
Reduction: 1,6-Dimethylthiohexane.
Substitution: Various substituted hexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of sulfoxide and sulfone derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1,6-Di(methanesulfinyl)hexane exerts its effects involves its interaction with various molecular targets. The sulfoxide groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Isothiocyanato-6-(methylsulfinyl)hexane: Contains an isothiocyanate group instead of a methanesulfinyl group.
1-Isothiocyanato-6-(methylsulfanyl)hexane: Contains a methylsulfanyl group instead of a methanesulfinyl group.
Comparison: 1,6-Di(methanesulfinyl)hexane is unique due to the presence of two methanesulfinyl groups, which confer distinct chemical properties compared to its analogs. The sulfoxide groups provide unique redox capabilities and reactivity patterns, making it a valuable compound for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
50512-41-9 |
|---|---|
Molekularformel |
C8H18O2S2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
1,6-bis(methylsulfinyl)hexane |
InChI |
InChI=1S/C8H18O2S2/c1-11(9)7-5-3-4-6-8-12(2)10/h3-8H2,1-2H3 |
InChI-Schlüssel |
JYMKOMFLEOBMAE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCCCCCS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


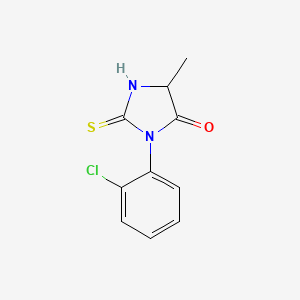
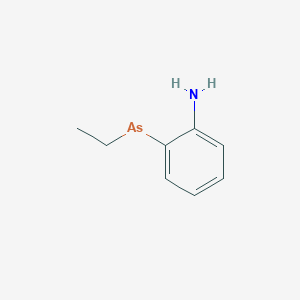
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
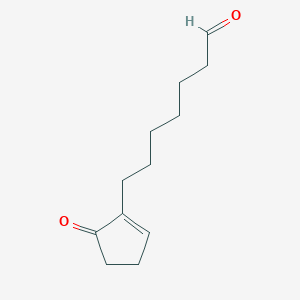
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)

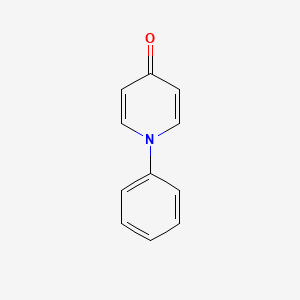
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
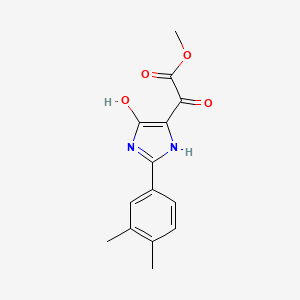
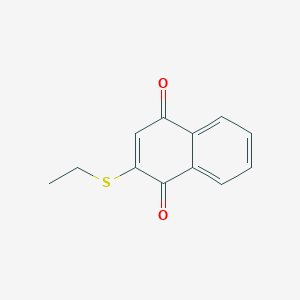

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
